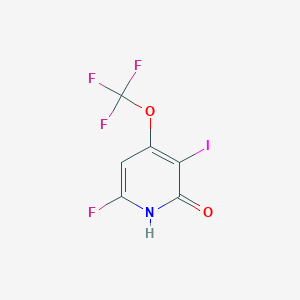
((3R,4S)-4-(m-Tolyl)pyrrolidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((3R,4S)-4-(m-Tolyl)pyrrolidin-3-yl)methanol: is a chiral compound with a pyrrolidine ring substituted with a methyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((3R,4S)-4-(m-Tolyl)pyrrolidin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as m-tolylamine and pyrrolidine.
Formation of Intermediate: The m-tolylamine is reacted with a suitable reagent to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in ((3R,4S)-4-(m-Tolyl)pyrrolidin-3-yl)methanol can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine ring.
Substitution: The methyl group on the m-tolyl ring can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a fully saturated pyrrolidine ring.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
((3R,4S)-4-(m-Tolyl)pyrrolidin-3-yl)methanol is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine
The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as a reagent in various chemical processes.
作用機序
The mechanism by which ((3R,4S)-4-(m-Tolyl)pyrrolidin-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and the pyrrolidine ring play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
((3R,4S)-4-(p-Tolyl)pyrrolidin-3-yl)methanol: Similar structure with a para-tolyl group instead of a meta-tolyl group.
((3R,4S)-4-(m-Tolyl)pyrrolidin-3-yl)ethanol: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
((3R,4S)-4-(m-Tolyl)pyrrolidin-3-yl)methanol is unique due to its specific stereochemistry and the presence of the m-tolyl group. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
[4-(3-methylphenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H17NO/c1-9-3-2-4-10(5-9)12-7-13-6-11(12)8-14/h2-5,11-14H,6-8H2,1H3 |
InChIキー |
XXOFLUSHPQSGFW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2CNCC2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(biphenyl-4-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B14803613.png)

![tert-butyl N-[1-[(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14803624.png)
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid](/img/structure/B14803629.png)




![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B14803662.png)

![1-[(2S,4bS,8R)-6-hydroxy-8-(hydroxymethyl)-2,4b,8-trimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol](/img/structure/B14803679.png)



